molecular formula C23H26N4O3S B11244379 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11244379
M. Wt: 438.5 g/mol
InChI Key: NYOQATJJRWOTMP-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule featuring a benzodioxepin ring, a triazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized via a cyclization reaction involving catechol and an appropriate dihaloalkane under basic conditions.

    Triazole Ring Formation: The triazole ring is often formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Linking the Benzodioxepin and Triazole Rings: This step involves the formation of a sulfanyl linkage, typically through a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the acylation of an amine group with an acetic anhydride derivative to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzodioxepin ring, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens (for electrophilic substitution) and organolithium reagents (for nucleophilic substitution).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives or hydrogenated benzodioxepin derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups or triazole rings. It can also be used in the development of new biochemical assays.

Medicine

Medically, this compound has potential as a drug candidate due to its complex structure, which may interact with multiple biological targets. It could be explored for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors through its triazole ring or sulfanyl group, modulating their activity. The benzodioxepin ring could also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific substitution pattern, which can significantly affect its chemical reactivity and biological activity. The presence of the propan-2-yl group on the triazole ring, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H26N4O3S/c1-15(2)27-22(17-7-10-19-20(13-17)30-12-4-11-29-19)25-26-23(27)31-14-21(28)24-18-8-5-16(3)6-9-18/h5-10,13,15H,4,11-12,14H2,1-3H3,(H,24,28)

InChI Key

NYOQATJJRWOTMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C(C)C)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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